![molecular formula C22H21NO3 B4924408 4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)
4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM-251 and is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in various physiological processes, including pain perception, appetite regulation, and mood.
Wirkmechanismus
The mechanism of action of AM-251 involves its selective binding to the CB1 receptor and blocking the binding of endogenous cannabinoids. This blockade results in a reduction in the activity of the endocannabinoid system, which has been shown to have beneficial effects on various physiological processes, including appetite regulation, reward processing, and pain perception.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of AM-251. These studies have shown that AM-251 can reduce food intake and body weight in animal models of obesity, reduce drug-seeking behavior in animal models of addiction, and reduce pain sensitivity in animal models of chronic pain. Additionally, AM-251 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AM-251 in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. Additionally, AM-251 has been extensively studied, and its synthesis method has been optimized, making it readily available for use in lab experiments. However, one limitation of using AM-251 is its potential off-target effects, as it may interact with other receptors or signaling pathways.
Zukünftige Richtungen
There are several future directions for research on AM-251. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Additionally, there is a need for further research on the long-term effects of AM-251 on various physiological processes, as well as its potential therapeutic applications in humans. Finally, there is a need for more research on the safety of AM-251, particularly in terms of its potential for abuse and addiction.
Synthesemethoden
The synthesis of AM-251 involves several steps, including the reaction of 4-methylphenol with 4-bromophenylacetonitrile to form 4-(4-methylphenoxy)phenylacetonitrile, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AM-251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. As a CB1 receptor antagonist, AM-251 blocks the binding of endogenous cannabinoids, such as anandamide, to the CB1 receptor, thereby reducing the activity of the endocannabinoid system. This reduction in activity has been shown to have beneficial effects on various physiological processes, including appetite regulation, reward processing, and pain perception.
Eigenschaften
IUPAC Name |
4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-13-2-8-17(9-3-13)26-18-10-6-16(7-11-18)23-21(24)19-14-4-5-15(12-14)20(19)22(23)25/h2-3,6-11,14-15,19-20H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFDRFFDCWYPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.